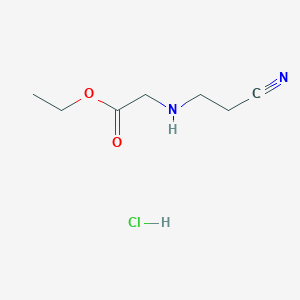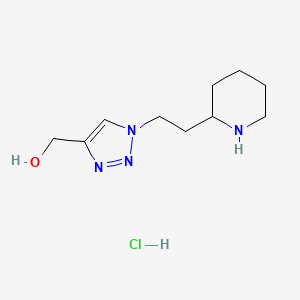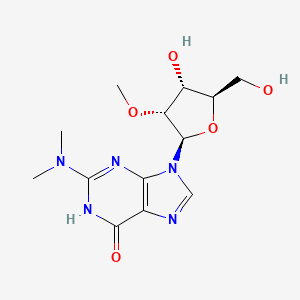
N,N,2'-O-Trimethylguanosine
Overview
Description
N,N,2’-O-Trimethylguanosine: is a modified nucleoside that plays a crucial role in various biological processes. It is a derivative of guanosine, where the nitrogen atoms at positions 2 and 2’ and the oxygen atom at position 2’ are methylated. This compound is commonly found in the cap structure of small nuclear RNAs (snRNAs) and is essential for RNA processing and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2’-O-Trimethylguanosine typically involves the methylation of guanosine. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of N,N,2’-O-Trimethylguanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Purification is usually achieved through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: N,N,2’-O-Trimethylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated nitrogen atoms, where nucleophiles replace the methyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of oxidized guanosine derivatives.
Reduction: Formation of demethylated guanosine.
Substitution: Formation of substituted guanosine derivatives.
Scientific Research Applications
N,N,2’-O-Trimethylguanosine has numerous applications in scientific research:
Chemistry: Used as a model compound to study methylation effects on nucleosides.
Biology: Plays a critical role in RNA processing, stability, and transport.
Industry: Utilized in the synthesis of capped mRNA for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of N,N,2’-O-Trimethylguanosine involves its incorporation into the cap structure of snRNAs. This cap structure is recognized by specific proteins that facilitate the transport, stability, and processing of the RNA. The methyl groups on the guanosine enhance its binding affinity to these proteins, ensuring efficient RNA processing .
Comparison with Similar Compounds
N2,N2-Dimethylguanosine: Similar in structure but lacks the 2’-O-methyl group.
7-Methylguanosine: Methylation occurs only at the nitrogen atom at position 7.
2’-O-Methylguanosine: Methylation occurs only at the oxygen atom at position 2’.
Uniqueness: N,N,2’-O-Trimethylguanosine is unique due to its triple methylation, which significantly enhances its stability and binding affinity compared to other methylated guanosines. This makes it particularly effective in RNA processing and stability .
Properties
IUPAC Name |
2-(dimethylamino)-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O5/c1-17(2)13-15-10-7(11(21)16-13)14-5-18(10)12-9(22-3)8(20)6(4-19)23-12/h5-6,8-9,12,19-20H,4H2,1-3H3,(H,15,16,21)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCFXTKBZFABID-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[(diethoxyphosphinyl)methyl]-2-fluoro-, methyl ester](/img/structure/B1530809.png)


![Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)](/img/structure/B1530814.png)

![2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1530819.png)
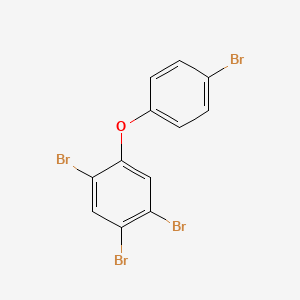

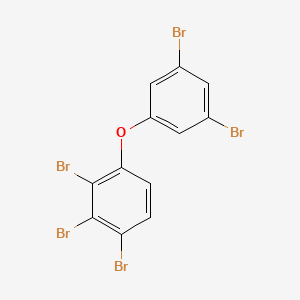
![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B1530824.png)


